molecular formula C18H19N5O3S B2532386 N-(2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)oxy)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 1251632-25-3

N-(2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)oxy)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Katalognummer B2532386
CAS-Nummer: 1251632-25-3
Molekulargewicht: 385.44
InChI-Schlüssel: XKCUHDLCENTGLS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)oxy)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C18H19N5O3S and its molecular weight is 385.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Design and Synthesis of Antimycobacterial Agents

A study by Lv et al. (2017) explored the design and synthesis of novel imidazo[1,2-a]pyridine-3-carboxamides, demonstrating significant antimycobacterial activity against both drug-sensitive and resistant Mycobacterium tuberculosis strains. The research highlighted the potential of these compounds, particularly those with specific substituents, as potent scaffolds for antimycobacterial drugs, suggesting a promising direction for further structure-activity relationship (SAR) studies to enhance their therapeutic efficacy against tuberculosis (Lv et al., 2017).

Advancements in Antituberculosis Therapy

Another pivotal study by Wu et al. (2016) introduced a series of imidazo[1,2-a]pyridine carboxamides bearing an N-(2-phenoxyethyl) moiety, which showed exceptional in vitro activity against drug-susceptible H37Rv strain and two clinically isolated multidrug-resistant Mycobacterium tuberculosis strains. The findings from this research underscore the therapeutic potential of these compounds as new antitubercular agents, with compound 10j, in particular, displaying favorable safety and pharmacokinetic profiles. This opens new avenues for the development of effective treatments for tuberculosis, including drug-resistant forms (Wu et al., 2016).

Antioxidant and Antimicrobial Applications

Synthesis and Antioxidant Activity

Research by Ahmad et al. (2012) focused on the synthesis of N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides, showcasing their antioxidant properties. The compounds were found to exhibit moderate to significant radical scavenging activity, indicating their potential as antioxidant agents. This study contributes to the understanding of the structure-activity relationships in designing antioxidant compounds and opens up possibilities for their application in combating oxidative stress-related diseases (Ahmad et al., 2012).

Antimicrobial and Antituberculosis Agents

The work by Moraski et al. (2011) introduced a set of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides and one 2,6-dimethylimidazo[1,2-a]pyrimidine-3-carboxamide with potent anti-tuberculosis activity against various strains, including multi- and extensive drug-resistant strains. The study highlighted the selective potency and favorable pharmacokinetics of these compounds, marking them as promising candidates for the development of new anti-TB agents. This research enriches the pool of potential antimicrobial and antituberculosis compounds, contributing to the ongoing fight against infectious diseases (Moraski et al., 2011).

Eigenschaften

IUPAC Name

N-[2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]oxyethyl]-1-methyl-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3S/c1-11-16(27-12(2)20-11)14-6-7-15(22-21-14)26-10-8-19-17(24)13-5-4-9-23(3)18(13)25/h4-7,9H,8,10H2,1-3H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKCUHDLCENTGLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C2=NN=C(C=C2)OCCNC(=O)C3=CC=CN(C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.